molecular formula C44H48FeP2 B12062342 (R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi

(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi

Cat. No.: B12062342
M. Wt: 694.6 g/mol
InChI Key: DQKWEEWLTZFHEZ-XQFUNJJCSA-N
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Description

®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi is a chiral organophosphorus compound It is characterized by the presence of a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl anions bound on opposite sides of a central iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi typically involves multiple steps:

    Formation of the Ferrocene Derivative: The initial step involves the preparation of a ferrocene derivative with a suitable leaving group.

    Phosphine Substitution: The ferrocene derivative undergoes a substitution reaction with diphenylphosphine to introduce the diphenylphosphino group.

    Chiral Induction:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi is used as a ligand in coordination chemistry and catalysis. Its chiral nature makes it valuable for asymmetric synthesis, where it can induce chirality in the products.

Biology and Medicine

In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent. Its ferrocenyl group can facilitate electron transfer processes, making it useful in bioelectrochemical applications.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The diphenylphosphino group can coordinate with metal centers, while the ferrocenyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral phosphine ligands and ferrocene derivatives, such as:

  • ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine oxide
  • ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine hydride

Uniqueness

What sets ®-1-{®-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi apart is its specific combination of chiral centers, ferrocenyl group, and diphenylphosphino moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C44H48FeP2

Molecular Weight

694.6 g/mol

InChI

InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28-,29-,30+,31+,38?,39?,40?;;/m1../s1

InChI Key

DQKWEEWLTZFHEZ-XQFUNJJCSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@@H]6CC[C@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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